Cas no 2031269-31-3 (methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride)

methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- methyl octahydro-1h-cyclopenta[b]pyridine-4-carboxylate hydrochloride
- methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride
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- MDL: MFCD30345365
methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311763-1.0g |
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204556-1g |
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 1g |
¥16921 | 2023-04-08 | |
Enamine | EN300-311763-2.5g |
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 2.5g |
$4388.0 | 2023-09-05 | |
Chemenu | CM469672-1g |
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95%+ | 1g |
$1736 | 2023-03-24 | |
Enamine | EN300-311763-0.25g |
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 0.25g |
$1108.0 | 2023-09-05 | |
A2B Chem LLC | AW32416-250mg |
methyl octahydro-1h-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 250mg |
$1202.00 | 2024-04-20 | |
Enamine | EN300-311763-5g |
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 5g |
$6492.0 | 2023-09-05 | |
1PlusChem | 1P01BV5S-1g |
methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 1g |
$2523.00 | 2025-03-19 | |
A2B Chem LLC | AW32416-5g |
methyl octahydro-1h-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 5g |
$6869.00 | 2024-04-20 | |
A2B Chem LLC | AW32416-100mg |
methyl octahydro-1h-cyclopenta[b]pyridine-4-carboxylate hydrochloride |
2031269-31-3 | 95% | 100mg |
$853.00 | 2024-04-20 |
methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochlorideに関する追加情報
Methyl Octahydro-1H-Cyclopentabpyridine-4-Carboxylate Hydrochloride: A Comprehensive Overview
The compound with CAS No. 2031269-31-3, commonly referred to as methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic structures, specifically featuring an octahydro-1H-cyclopentabpyridine ring system, which is a derivative of the pyridine family. The presence of the hydrochloride salt and the methyl ester group further enhances its chemical versatility, making it a subject of interest in both academic and commercial research.
Recent studies have highlighted the importance of octahydro-1H-cyclopentabpyridine derivatives in drug discovery, particularly in the development of bioactive compounds with potential therapeutic applications. The unique bicyclic structure of this compound provides a rigid framework that can be exploited for molecular recognition and binding interactions. Researchers have demonstrated that such structures can serve as scaffolds for designing inhibitors of various enzymes, including kinases and proteases, which are critical targets in oncology and infectious disease treatments.
One of the most notable advancements in the study of methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride involves its application in medicinal chemistry. Scientists have employed this compound as a building block for constructing more complex molecules with enhanced pharmacokinetic properties. For instance, its ability to form stable amides and esters has been leveraged to create prodrugs that improve bioavailability and reduce toxicity. These findings underscore the importance of this compound in the development of next-generation therapeutics.
In addition to its role in drug discovery, methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride has also found applications in materials science. Its rigid bicyclic structure makes it an ideal candidate for use in polymer synthesis, where it can serve as a cross-linking agent or a structural component in advanced materials. Recent research has explored its potential in creating stimuli-responsive polymers that exhibit reversible changes in properties under specific environmental conditions, such as temperature or pH changes.
The synthesis of methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride typically involves multi-step organic reactions, including ring-forming processes and functional group transformations. Researchers have optimized these synthetic pathways to achieve higher yields and better purity, which are essential for large-scale production. The use of catalytic asymmetric synthesis has also been explored to access enantiomerically pure forms of this compound, which are crucial for studying its stereochemical properties.
From an analytical standpoint, the characterization of methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride has benefited from advancements in spectroscopic techniques such as NMR and mass spectrometry. These methods have enabled precise determination of its molecular structure and confirmation of its stereochemistry. Furthermore, computational chemistry tools have been employed to predict its electronic properties and reactivity, providing valuable insights into its behavior in different chemical environments.
Looking ahead, the continued exploration of methyl octahydro-1H-cyclopentabpyridine-4-carboxylate hydrochloride is expected to yield further breakthroughs in its application across diverse fields. Its unique combination of structural rigidity and functional group diversity positions it as a valuable asset in both academic research and industrial development. As researchers delve deeper into its properties and potential uses, this compound is poised to play an increasingly important role in advancing science and technology.
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